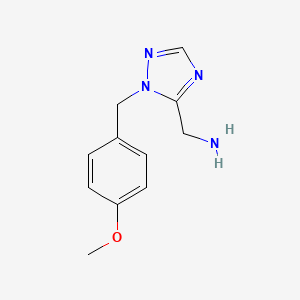

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine

説明

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole ring.

Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.

化学反応の分析

Types of Reactions

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new substituted triazole derivatives.

科学的研究の応用

Antifungal Activity

Research indicates that 1,2,4-triazole derivatives, including (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine, exhibit notable antifungal properties. Triazole compounds are recognized for their ability to inhibit fungal growth by targeting the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis. This mechanism is crucial for developing antifungal agents that can combat resistant strains of fungi.

A study highlighted that triazole derivatives demonstrated enhanced antifungal activity against various fungal pathogens when compared to traditional antifungal drugs like azoles .

Antibacterial Properties

The compound also shows potential as an antibacterial agent. Research on related triazole derivatives has revealed their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, some studies reported that triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like gentamicin and ciprofloxacin .

Cytotoxic Activity

The anticancer properties of this compound are under investigation, with preliminary studies suggesting significant cytotoxicity against various cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of tyrosine kinases and other signaling pathways .

In vitro studies have demonstrated that certain triazole compounds possess IC50 values in the nanomolar range against cancer cell lines such as MKN-45 and HT-29, indicating strong potential for further development as anticancer therapeutics .

Neuroprotective Effects

Emerging research suggests that triazole compounds may also offer neuroprotective benefits. Studies indicate that certain derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Triazoles have been utilized as fungicides in agriculture due to their efficacy against plant pathogens. The application of this compound in agricultural settings could provide an innovative approach to managing crop diseases while minimizing the environmental impact compared to conventional pesticides .

Summary Table of Applications

作用機序

The mechanism of action of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Similar Compounds

Benzo[d][1,3]dioxol-5-ylmethanamine: This compound features a dioxolane ring instead of a triazole ring, which can result in different chemical and biological properties.

Adamantan-1-ylmethanamine: This compound contains an adamantane group, which imparts unique steric and electronic properties.

Uniqueness

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is unique due to the presence of the triazole ring and the methoxybenzyl group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds. The triazole ring is known for its stability and ability to participate in various chemical reactions, while the methoxybenzyl group can enhance the compound’s solubility and binding properties.

生物活性

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine is a triazole derivative with notable potential in biological applications. This compound features a triazole ring and a methoxybenzyl group, which are critical for its biological activity. Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H14N4O

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Introduction of the Methoxybenzyl Group : This group is introduced via nucleophilic substitution reactions with suitable methoxybenzyl halides.

- Formation of the Methanamine Group : Achieved through reductive amination processes.

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activities. Research indicates that this compound exhibits significant antifungal activity by potentially inhibiting ergosterol synthesis in fungal membranes. This mechanism is similar to that of established antifungal agents like fluconazole.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- Cytotoxicity Studies : In vitro assays demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the micromolar range, suggesting significant potency.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Example A | MCF-7 | 15.63 |

| Example B | A549 | 10.38 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The triazole ring can interact with enzymes involved in critical metabolic pathways, potentially leading to inhibition of cell proliferation.

- Apoptosis Induction : Flow cytometry assays have indicated that similar compounds can induce apoptosis in cancer cells through activation of caspases and modulation of p53 signaling pathways.

Case Studies

A study published in MDPI explored various triazole derivatives' effects on cancer cell lines and found that certain modifications significantly enhanced their anticancer activity. For instance:

- Compounds with electron-donating groups on the phenyl ring showed improved cytotoxicity against MCF-7 cells compared to those with electron-withdrawing groups.

特性

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZJNZKVYUJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441426 | |

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-16-9 | |

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。